

Unveiling the Spectroscopic Signature of Hemiphroside B: A Technical Guide

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Compound of Interest

Compound Name: *Hemiphroside B*

Cat. No.: *B12318856*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Hemiphroside B**, a naturally occurring iridoid glycoside. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the logical workflow for its characterization.

Spectroscopic Data of Hemiphroside B

The structural elucidation of **Hemiphroside B**, isolated from the plant *Hemiphragma heterophyllum*, has been determined through comprehensive spectroscopic analysis. The key data from ^1H NMR, ^{13}C NMR, and mass spectrometry are summarized below for clarity and comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded in a solution of CD_3OD . The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signals.

Table 1: ^1H NMR Spectroscopic Data for **Hemiphroside B** (500 MHz, CD_3OD)

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.18	d	9.5
3	5.99	s	
4	3.14	m	
5	2.55	m	
6 α	2.15	m	
6 β	1.95	m	
7 α	1.80	m	
7 β	1.65	m	
8	2.10	m	
9	2.85	m	
10	1.15	d	7.0
1'	4.65	d	8.0
2'	3.25	t	8.5
3'	3.40	t	8.5
4'	3.30	t	8.5
5'	3.45	m	
6'a	3.90	dd	12.0, 2.0
6'b	3.70	dd	12.0, 5.5

Table 2: ^{13}C NMR Spectroscopic Data for **Hemiphroside B** (125 MHz, CD_3OD)

Position	δ (ppm)
1	95.8
3	129.4
4	142.1
5	40.2
6	26.5
7	31.8
8	48.2
9	52.5
10	14.1
11	170.5
1'	100.2
2'	74.8
3'	78.0
4'	71.6
5'	78.2
6'	62.8

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition and exact mass of **Hemiphroside B**.

Table 3: Mass Spectrometry Data for **Hemiphroside B**

Technique	Ionization Mode	Observed m/z	Formula	Calculated m/z
HR-FABMS	Positive	413.1685 [M+Na] ⁺	C ₁₇ H ₂₆ O ₁₀ Na	413.1686

Experimental Protocols

The acquisition of the spectroscopic data for **Hemiphroside B** followed standardized and rigorous experimental procedures to ensure accuracy and reproducibility.

NMR Spectroscopy

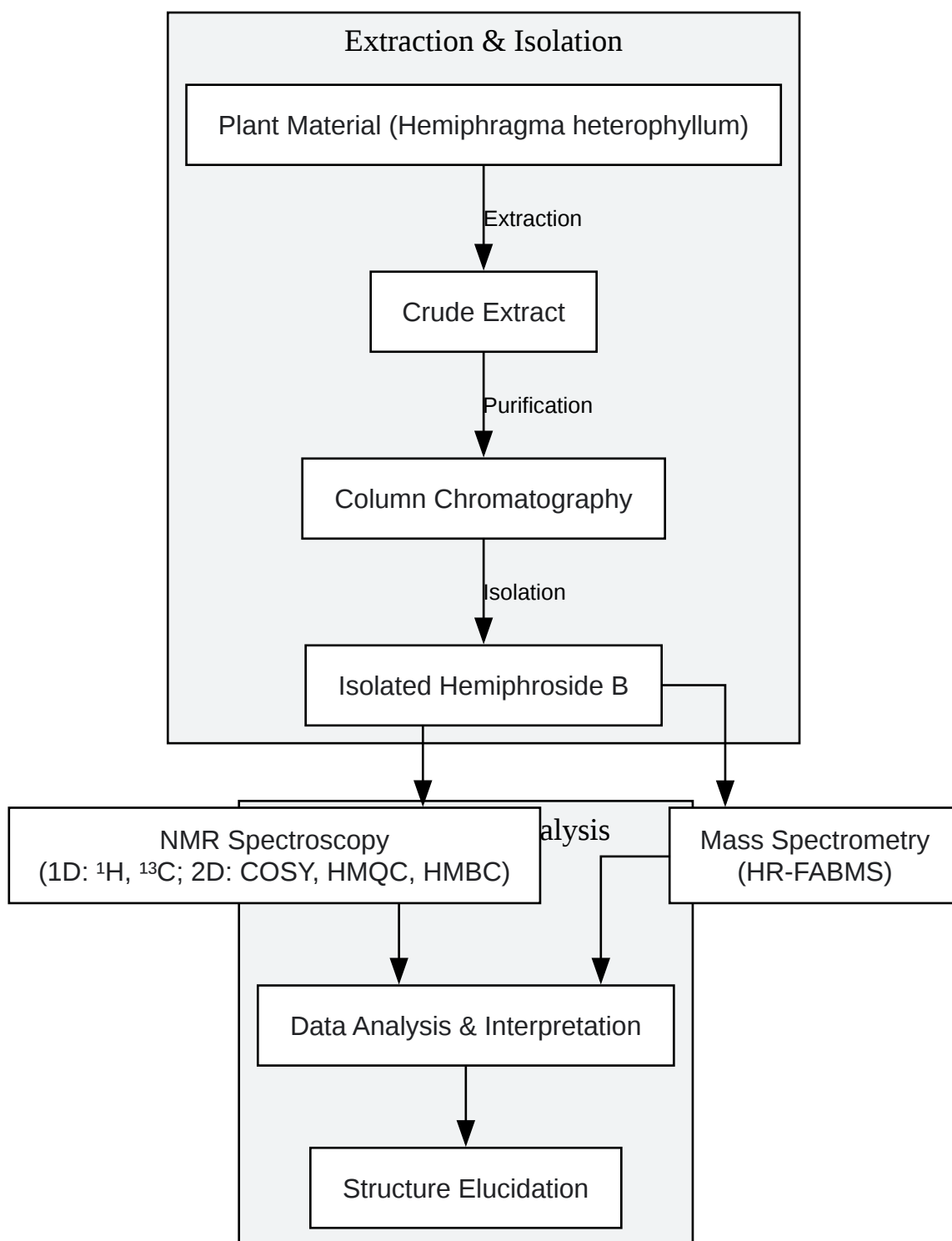
¹H NMR and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts were referenced to the residual solvent signals at δ 3.30 for ¹H and δ 49.0 for ¹³C. Standard pulse sequences were used to obtain ¹H, ¹³C, and correlation spectra (COSY, HMQC, HMBC).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-SX 102A mass spectrometer. The sample was mixed with a glycerol matrix and ionized using a beam of fast atoms.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like **Hemiphroside B** involves a logical sequence of extraction, isolation, and spectroscopic analysis. The following diagram illustrates this general workflow.



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Caption: General workflow for the isolation and structural elucidation of **Hemiphroside B**.

This guide provides a foundational understanding of the key spectroscopic characteristics of **Hemiphroside B**. Researchers can utilize this information for identification, purity assessment, and as a basis for further investigation into its biological activities and potential therapeutic applications.

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